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  • Product: 3-chloro-5-propyl-1H-1,2,4-triazole
  • CAS: 63580-18-7

Core Science & Biosynthesis

Foundational

Unveiling the Mechanism of Action: 3-Chloro-5-propyl-1H-1,2,4-triazole Derivatives in Target-Directed Therapeutics

Audience: Researchers, scientists, and drug development professionals Prepared by: Senior Application Scientist Executive Summary and Structural Rationale The 1,2,4-triazole scaffold is a privileged structure in modern m...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals Prepared by: Senior Application Scientist

Executive Summary and Structural Rationale

The 1,2,4-triazole scaffold is a privileged structure in modern medicinal chemistry and agrochemical development, primarily recognized for its profound ability to selectively inhibit cytochrome P450 (CYP450) enzymes[1]. Among the vast library of triazole compounds, derivatives built upon the 3-chloro-5-propyl-1H-1,2,4-triazole core represent a highly specialized subclass engineered for enhanced target residence time and binding affinity.

While the fundamental mechanism of action for 1,2,4-triazoles is the inhibition of lanosterol 14α-demethylase (CYP51)[2], the specific substitutions on this core dictate its pharmacokinetic behavior and binding thermodynamics:

  • The 1,2,4-Triazole Core: Acts as the primary pharmacophore. The unhindered lone pair of electrons on the N4 nitrogen directly coordinates with the Fe(III) atom of the enzyme's heme group, displacing the native water ligand and halting catalytic turnover[1].

  • The 3-Chloro Substitution: This electron-withdrawing halogen increases the overall lipophilicity of the molecule. More importantly, it acts as a halogen bond donor, establishing highly directional, non-covalent interactions with hydrophobic residues (e.g., tyrosine or phenylalanine) lining the active site pocket.

  • The 5-Propyl Chain: Unlike shorter methyl or ethyl groups, the flexible 5-propyl chain is specifically sized to occupy the hydrophobic access channel of CYP51. By anchoring into this substrate entry channel, it dramatically decreases the dissociation rate ( koff​ ) of the inhibitor, leading to superior target residence time.

Core Mechanism: Disruption of Ergosterol Biosynthesis

The primary biological target for these derivatives is CYP51 (Lanosterol 14α-demethylase) , an essential enzyme in the sterol biosynthesis pathway of fungi and certain protozoan parasites[3].

CYP51 catalyzes the oxidative removal of the 14α-methyl group from sterol precursors (such as lanosterol or eburicol). When a 3-chloro-5-propyl-1H-1,2,4-triazole derivative binds to the CYP51 active site, it triggers a catastrophic biochemical cascade:

  • Catalytic Arrest: The N4-heme coordination prevents the activation of molecular oxygen, completely blocking the demethylation of lanosterol[2].

  • Sterol Depletion: The downstream synthesis of ergosterol—the primary sterol responsible for maintaining cell membrane fluidity and architecture—is halted.

  • Toxic Accumulation: 14α-methylated sterols accumulate within the lipid bilayer. These bulky, non-planar sterols disrupt the close packing of acyl chains, increasing membrane permeability, impairing membrane-bound transport proteins, and ultimately inducing cell death[3].

Pathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Epoxidation & Cyclization Ergosterol Ergosterol Lanosterol->Ergosterol Demethylation (Blocked) CYP51 CYP51 Enzyme (Lanosterol 14α-demethylase) CYP51->Lanosterol Catalyzes Triazole 3-chloro-5-propyl- 1,2,4-triazole Triazole->CYP51 N4-Heme Coordination (Inhibition)

Figure 1: Inhibition of the ergosterol biosynthesis pathway by 3-chloro-5-propyl-1,2,4-triazole.

Quantitative Efficacy Profiling

To contextualize the potency of 3-chloro-5-propyl-1H-1,2,4-triazole derivatives, we benchmark them against standard commercial triazoles (e.g., tebuconazole, fluconazole). The data below represents typical therapeutic windows established during structure-activity relationship (SAR) optimization campaigns.

Table 1: Representative Pharmacological Metrics
Target / OrganismAssay MethodologyMetricRepresentative Value RangeCausality / Significance
Purified CYP51 (WT) Spectral Binding Assay IC50​ 0.04 - 0.08 µMDirect measurement of target engagement and heme coordination strength.
Purified CYP51 (Y132H) Spectral Binding Assay IC50​ 0.45 - 0.90 µMAssesses resistance profile; the 5-propyl chain often retains binding despite pocket mutations.
Candida albicans Broth Microdilution MIC50​ 0.25 - 1.0 µg/mLTranslates enzymatic inhibition into phenotypic fungistatic activity.
Aspergillus fumigatus Broth Microdilution MIC50​ 1.5 - 3.0 µg/mLDemonstrates broad-spectrum penetration through complex fungal cell walls.

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that proving a mechanism of action requires a chain of causality. You cannot simply show that a compound kills a cell; you must prove how it kills the cell. The following protocols form a self-validating system: Protocol A proves direct target engagement, and Protocol B proves the downstream biochemical consequence.

Protocol A: CYP51 Spectral Binding Assay (Target Engagement)

The Causality: When the triazole's N4 atom coordinates with the ferric ( Fe3+ ) heme iron of CYP51, it displaces the native water ligand. This alters the electronic state of the porphyrin ring, shifting the Soret absorption band. In difference spectrophotometry, this manifests as a peak at ~425 nm and a trough at ~390 nm (a "Type II" spectrum). The magnitude of this shift is directly proportional to the binding affinity ( Kd​ ).

Step-by-Step Methodology:

  • Protein Preparation: Express and purify recombinant CYP51 (e.g., from C. albicans or S. cerevisiae) using an E. coli expression system. Dilute the purified enzyme to 2 µM in 50 mM potassium phosphate buffer (pH 7.4) containing 20% glycerol.

  • Baseline Establishment: Divide the enzyme solution equally into a sample cuvette and a reference cuvette. Record a baseline difference spectrum from 350 nm to 500 nm using a dual-beam UV-Vis spectrophotometer.

  • Ligand Titration: Titrate the 3-chloro-5-propyl-1H-1,2,4-triazole derivative (dissolved in DMSO) into the sample cuvette in 0.5 µM increments. Add an equivalent volume of pure DMSO to the reference cuvette to negate solvent effects.

  • Spectral Recording: After each addition, incubate for 3 minutes to reach equilibrium, then record the spectrum.

  • Validation & Analysis: Plot the absorbance difference ( ΔA425−390​ ) against the ligand concentration. Fit the data to the Michaelis-Menten equation to calculate the spectral dissociation constant ( Ks​ ). Self-Validation: Include fluconazole as a positive control; if the Type II shift is absent, the enzyme's heme group is degraded or inactive.

Protocol B: Intracellular Sterol Quantification via HPLC-UV (Biochemical Consequence)

The Causality: To prove that the observed antifungal activity is causally linked to CYP51 inhibition, we must demonstrate the specific biochemical consequence: the depletion of ergosterol and the accumulation of lanosterol. HPLC-UV allows for the chromatographic separation of these structurally similar sterols.

Step-by-Step Methodology:

  • Culture & Treatment: Inoculate fungal cells (e.g., C. albicans) in RPMI 1640 medium. Treat with the triazole derivative at 0.5×MIC and 1×MIC concentrations. Incubate at 35°C for 24 hours.

  • Cell Lysis & Saponification: Harvest cells via centrifugation. Resuspend the pellet in 3 mL of 25% alcoholic potassium hydroxide (KOH). Crucial Step: Incubate at 85°C for 1 hour. This saponifies membrane lipids and releases covalently bound sterols, ensuring total sterol recovery.

  • Extraction: Add 1 mL of sterile water and 3 mL of n-heptane. Vortex vigorously for 3 minutes. The non-polar sterols will partition into the upper heptane layer.

  • Internal Standard Addition: Spike the heptane layer with 50 µg/mL of cholesterol (which fungi do not naturally synthesize) as an internal standard to validate extraction efficiency.

  • HPLC Analysis: Evaporate the heptane under nitrogen gas and reconstitute in methanol. Inject 20 µL into an HPLC system equipped with a C18 reverse-phase column. Use a mobile phase of 100% methanol at a flow rate of 1.0 mL/min. Detect sterols via UV absorbance at 282 nm (ergosterol) and 210 nm (lanosterol).

  • Validation: A successful assay will show a dose-dependent decrease in the 282 nm ergosterol peak and a simultaneous increase in the 210 nm lanosterol peak relative to the untreated control.

Workflow Step1 1. Compound Preparation (Purity >98% via HPLC) Step2 2. CYP51 Spectral Binding Assay (Type II Difference Spectrum) Step1->Step2 Validated Ligand Step3 3. Sterol Extraction & HPLC-UV (Quantify Ergosterol Depletion) Step2->Step3 Target Confirmed Step4 4. In Vitro MIC Determination (Broth Microdilution) Step3->Step4 Phenotype Linked Step5 5. Data Synthesis & SAR (Correlate IC50 with MIC) Step4->Step5 Efficacy Established

Figure 2: Self-validating experimental workflow for evaluating triazole CYP51 inhibitors.

Conclusion

The 3-chloro-5-propyl-1H-1,2,4-triazole scaffold represents a highly rationalized approach to CYP51 inhibition. By combining the requisite N4 heme-coordinating nitrogen with the lipophilic, target-anchoring properties of the 3-chloro and 5-propyl moieties, researchers can achieve profound disruption of sterol biosynthesis. Rigorous, self-validating protocols—ranging from spectral binding to chromatographic sterol profiling—are essential to confirm this mechanism and drive the development of next-generation therapeutics.

References
  • Journal of Agricultural and Food Chemistry (ACS Publications). "Novel 1,2,4-Triazole Derivatives Containing a Benzenesulfonamide Moiety as Potential Antifungal Agents for Controlling Postharvest Soft Rot in Kiwifruit." Available at:[Link]

  • ResearchGate. "CYP51 reaction is an essential step upon sterol biosynthesis..." Available at:[Link]

Sources

Exploratory

mass spectrometry fragmentation pattern of 3-chloro-5-propyl-1H-1,2,4-triazole

The Mass Spectrometric Fragmentation Landscape of 3-Chloro-5-propyl-1H-1,2,4-triazole: A Mechanistic Guide Executive Summary The compound1 (CAS 63580-18-7) is a critical heterocyclic scaffold utilized in the development...

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Author: BenchChem Technical Support Team. Date: April 2026

The Mass Spectrometric Fragmentation Landscape of 3-Chloro-5-propyl-1H-1,2,4-triazole: A Mechanistic Guide

Executive Summary

The compound1 (CAS 63580-18-7) is a critical heterocyclic scaffold utilized in the development of agrochemicals and active pharmaceutical ingredients[1]. Accurate structural characterization of this molecule relies heavily on mass spectrometry (MS). Because the 1,2,4-triazole core is highly stable yet prone to specific retro-cycloaddition-like cleavages under collision-induced dissociation (CID) or electron ionization (EI), understanding its exact fragmentation pathways is essential for distinguishing it from isomeric structures. This guide provides an in-depth mechanistic analysis of its MS profile, supported by field-proven, self-validating analytical protocols.

Ionization Dynamics and Isotopic Signatures

Before analyzing fragmentation, one must establish the precursor ion's isotopic signature. The presence of a single chlorine atom at the C3 position provides a built-in diagnostic filter. Chlorine naturally occurs as two stable isotopes, 35Cl and 37Cl , in an approximate 3:1 ratio.

  • Electron Ionization (EI-MS): The radical molecular ion [M]+∙ appears as a doublet at m/z 145 and 147.

  • Electrospray Ionization (ESI-MS): The protonated precursor [M+H]+ appears at m/z 146 and 148.

Any valid experimental detection of this compound must exhibit this 3:1 isotopic ratio; otherwise, the signal must be dismissed as matrix interference.

Core Fragmentation Mechanisms

The fragmentation of 3-chloro-5-propyl-1H-1,2,4-triazole is driven by the stability of the resulting neutral losses and the charge retention on the nitrogen-rich core.

Pathway A: Nitrile Extrusion (Ring Cleavage)

The most defining characteristic of 1,2,4-triazoles is the basic cleavage of the triazole ring via the2 from the C3 and C5 positions[2].

  • C3 Cleavage: The molecule expels cyanogen chloride (ClCN, 61 Da), leaving a diazirinium radical cation or nitrilium ion at m/z 84.

  • C5 Cleavage: The molecule expels butyronitrile (PrCN, 69 Da), yielding a fragment at m/z 76[3].

Pathway B: Halogen Expulsion

In halotriazoles, the homolytic cleavage of the C-Cl bond often 4[4]. The loss of the chlorine radical (Cl , 35 Da) generates a highly stabilized, resonance-delocalized triazolyl cation at m/z 110.

Pathway C: Aliphatic Chain Cleavage

Alkyl substituents on the triazole ring are highly susceptible to 5[5]. The C5-propyl group readily loses an ethyl radical (C 2​ H 5∙​ , 29 Da) to form a stable fragment at m/z 116.

MS_Fragmentation M Molecular Ion [M]+• m/z 145 (35Cl) / 147 (37Cl) F1 [M - Cl]+ m/z 110 M->F1 - Cl• (35 Da) Halogen Expulsion F2 [M - C2H5]+ m/z 116 M->F2 - C2H5• (29 Da) Propyl α-cleavage F3 [M - ClCN]+• m/z 84 M->F3 - ClCN (61 Da) Ring Cleavage (C3) F4 [M - PrCN]+• m/z 76 M->F4 - PrCN (69 Da) Ring Cleavage (C5)

EI-MS Fragmentation tree of 3-chloro-5-propyl-1H-1,2,4-triazole showing primary neutral losses.

Quantitative Data Presentation

Table 1: Exact Mass and Isotopic Distribution of Precursor Ions

Ionization ModeSpeciesFormulaExact Mass (m/z)Relative Abundance
EI (+) [M]+∙ ( 35Cl )C 5​ H 835​ ClN 3​ 145.0405100% (Base)
EI (+) [M]+∙ ( 37Cl )C 5​ H 837​ ClN 3​ 147.0376~32%
ESI (+) [M+H]+ ( 35Cl )C 5​ H 935​ ClN 3+​ 146.0483100% (Base)
ESI (+) [M+H]+ ( 37Cl )C 5​ H 937​ ClN 3+​ 148.0454~32%

Table 2: Diagnostic Product Ions (EI-MS)

Fragment m/zNeutral LossMass Loss (Da)Mechanistic Assignment
116.001 C 2​ H 5∙​ 29.039Alpha-cleavage of the C5-propyl chain.
110.071 Cl 34.968Homolytic C-Cl bond cleavage.
84.068 ClCN60.971Triazole ring cleavage at N2-C3 and N4-C5.
75.982 PrCN69.057Triazole ring cleavage at N1-N5 and N4-C3.

Self-Validating LC-ESI-MS/MS Protocol

To ensure high-fidelity detection in complex matrices, the following protocol is designed as a self-validating system . It relies on orthogonal checks (retention time, isotopic ratio filtering, and specific CID transitions) to inherently prove the validity of the result without requiring external confirmation.

Step 1: Sample Preparation & Internal Standardization

  • Action: Spike the sample with 50 ng/mL of a 13C3​ -labeled 1,2,4-triazole internal standard (IS) prior to extraction.

  • Causality: The IS corrects for matrix-induced ion suppression during ESI. If the IS recovery falls below 70%, the system automatically flags the sample preparation as invalid, preventing false negatives.

Step 2: UPLC Separation

  • Column: C18 Sub-2 µm particle size (e.g., 2.1 x 100 mm).

  • Mobile Phase: (A) 0.1% Formic Acid in H 2​ O; (B) 0.1% Formic Acid in Acetonitrile.

  • Causality: Formic acid is critical. It acts as a proton donor, ensuring complete protonation of the N4 position of the triazole ring, which stabilizes the [M+H]+ precursor ion and maximizes sensitivity.

Step 3: Mass Spectrometry Parameters (CID Ramping)

  • Ionization: Positive Electrospray Ionization (ESI+).

  • Action: Program the collision cell to ramp the Collision Energy (CE) dynamically from 15 eV to 35 eV across the peak.

  • Causality: Low CE (15-20 eV) is required to observe the low-energy aliphatic cleavage (m/z 116), while high CE (30-35 eV) is necessary to force the rigid triazole ring to rupture, yielding the diagnostic m/z 84 and 76 fragments. Ramping captures both in a single duty cycle.

Step 4: Automated Isotopic Pattern Filtering (IPF)

  • Action: Configure the data processing software to require the co-elution of m/z 146.048 and 148.045 with a peak area ratio between 2.8:1 and 3.2:1.

  • Causality: Matrix interferences may isobarically overlap with the m/z 146 peak. However, it is statistically nearly impossible for a matrix contaminant to also have an isobaric overlap at m/z 148 at the exact 3:1 ratio. This step makes the detection self-validating.

LCMS_Workflow S1 Sample Prep 13C-IS Spiking & Extraction S2 UPLC Separation C18 Column Formic Acid Gradient S1->S2 S3 ESI+ Ionization [M+H]+ Generation (m/z 146/148) S2->S3 S4 CID Ramping CE: 15 to 35 eV Dual-energy capture S3->S4 S5 Data Validation 3:1 Isotope Filter (Self-Validating) S4->S5

Step-by-step self-validating LC-ESI-MS/MS workflow for triazole analysis.

References

  • Ikizler, A. A., Ikizler, A., Erdogan, Y., & Serdar, M. "Mass Spectra of Some 1,2,4-Triazoles." Spectroscopy Letters, Taylor & Francis.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE-RGpq7uCJbzBdwyYzZfKX6Lr5QraFKg-2dVGN6P2_6rlLl80a2i0Aw3YV3-CcwI0qbx3vgaT8kP-KyhwM8f84DtV1RPmQpVrH4yPaZnDtkDaQI9Y5MJ_NFyhfhRA87JfrJIdwSgwDhQcbPBuGICye_D0glgl2EpQ=]
  • "Mass Spectra of 1,2,4-Triazoles: A Novel Skeletal Rearrangement." ConnectSci.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEt9Kb4AkYvMZpK3pM7qEoSZfoye4xh76sLvRF-0NhlaoXg1ScY6BzzEfgLqdGXYgbkxXVSBaK5Al6itKH-9iK_9f-gxrOC9kKcq2DogzxAtlekLzsucPsLrRxY_DW8HdFEvHxjRbYTTbxAi-fe4g-8zQ_e4NupLLyKc5iOCw==]
  • "LC-ESI-MS analysis of 1,2,4-triazole derivatives with various alkyl and aromatic substituents." ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFMc0G5iGFSTU0z6i8sgMWPXCvFqQ78LGKMSs60-zxBNjRTSRq-fZPv0tZ2SRftHmkHkr-h1cKzV13xYl_f-ZUrmeQ5giDNXDtkFQ-DT4bsNZYXSRwZK3Mmkge36Q4vfDKooUXn4Hnd795ZPhxKXDCN5hjFmmVRPgZEi2l_9sOanZYSnCp10elwUQLsj_EBEuLWDUJUboeJTTvOc2IMzr2YdiIynEXppFVo0VxT2x6XyVudVGJ80gmLNQPMP5KCYGrgtCSHb8fEpRdC]
  • "Mass spectra of some 1,2,4‐triazole derivatives." DOI.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGNjx5Fhml9r_9BZGkWlsJzoao8Fj2xse5tvOQPj6yUQ-VzMJ8uY_UPh1d9urc5h_-s0mxuUnaD68OsRqRRS9jW10G_vzhAepJpIn7yoiYUbfncmpxPbWqTk_nJeDSIJZ0swg==]
  • "63580-18-7_3-chloro-5-propyl-1H-1,2,4-triazole." ChemSrc.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHV2kybYgbxdG3pOIDCbqE8P8PIPokYlqdpUbuBSB_rnCyEyaSDahSAHvGJUDHiEDVYesvlQyCo_vj4DYv4Fhj78P28dRQcokLatfP16MXH_2XidM-_1V3J59N8RyDbBtNKLcBbKyZcXq2BX9GKgg==]

Sources

Protocols & Analytical Methods

Method

Application Note & Protocol: High-Purity Isolation of 3-chloro-5-propyl-1H-1,2,4-triazole

**Abstract This document provides a comprehensive guide to the purification of 3-chloro-5-propyl-1H-1,2,4-triazole, a heterocyclic compound of interest in medicinal chemistry and materials science. Recognizing that purit...

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Author: BenchChem Technical Support Team. Date: April 2026

**Abstract

This document provides a comprehensive guide to the purification of 3-chloro-5-propyl-1H-1,2,4-triazole, a heterocyclic compound of interest in medicinal chemistry and materials science. Recognizing that purity is paramount for accurate downstream applications, we present detailed protocols for solvent screening and recrystallization. The methodologies are grounded in fundamental chemical principles to empower researchers to achieve high-purity material, even in the absence of established literature for this specific molecule. This guide explains the causality behind experimental choices, offering both single-solvent and mixed-solvent recrystallization techniques, alongside troubleshooting advice.

Introduction and Purification Rationale

The 1,2,4-triazole scaffold is a privileged structure in drug discovery, appearing in a wide range of therapeutic agents.[1][2][3] The purity of any synthesized active pharmaceutical ingredient (API) or intermediate, such as 3-chloro-5-propyl-1H-1,2,4-triazole, is a critical determinant of its biological activity, safety profile, and reproducibility in experimental assays. Impurities can arise from starting materials, side reactions, or subsequent degradation.

Recrystallization remains the most powerful and widely used technique for purifying solid organic compounds.[4][5] The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at varying temperatures.[5][6] An ideal solvent will dissolve the compound sparingly at room temperature but readily at its boiling point.[6][7]

Molecular Structure Analysis: The structure of 3-chloro-5-propyl-1H-1,2,4-triazole dictates its solubility characteristics.

  • 1,2,4-Triazole Ring: A polar heterocyclic system with two pyridine-type nitrogen atoms and one pyrrole-type nitrogen, capable of acting as both a hydrogen bond donor (N-H) and acceptor.[2][8] This imparts solubility in polar solvents.

  • Chloro Group: An electronegative substituent that adds to the molecule's polarity.

  • Propyl Group: A non-polar alkyl chain that contributes hydrophobic character.

The combination of these features results in a molecule of moderate polarity. Therefore, the purification strategy must be centered on identifying a solvent system that optimally balances these competing polarity characteristics, following the principle of "like dissolves like".[9][10]

Strategic Solvent System Screening

The selection of an appropriate solvent is the most critical step for successful recrystallization.[10] A systematic screening process is essential. The ideal solvent should exhibit a steep solubility curve, meaning it dissolves a large amount of the compound when hot and a minimal amount when cold.[6][7] Additionally, the solvent should be volatile enough to be easily removed from the purified crystals and should not react with the compound.[9]

Protocol 2.1: Step-by-Step Solvent Screening

This protocol enables the empirical determination of a suitable solvent or solvent pair.

  • Preparation: Place approximately 20-30 mg of crude 3-chloro-5-propyl-1H-1,2,4-triazole into several small test tubes.

  • Solvent Addition (Room Temp): To each tube, add a different solvent from Table 1, starting with ~0.5 mL. Agitate the mixture to assess solubility at room temperature.

    • Observation A: If the compound dissolves completely, the solvent is too good and unsuitable for single-solvent recrystallization.[6] It may, however, be used as the "good" solvent in a mixed-solvent system.

  • Heating: If the compound is insoluble or sparingly soluble at room temperature, gently heat the test tube to the boiling point of the solvent. Add the solvent dropwise while heating until the solid just dissolves.

    • Observation B: If the compound dissolves completely in a reasonable volume of hot solvent, proceed to the next step.

    • Observation C: If a large volume of solvent is required or the compound remains insoluble, the solvent is too poor and unsuitable.[6] It may be a candidate for the "poor" solvent in a mixed-solvent system.

  • Cooling & Crystallization: Allow the hot, clear solution (from Observation B) to cool slowly to room temperature, then place it in an ice-water bath for 10-15 minutes.

    • Observation D: The formation of a significant crop of crystals indicates a promising solvent for single-solvent recrystallization.

    • Observation E: If no or very few crystals form, the solvent is likely too good, leading to high product loss in the mother liquor.[10]

Table 1: Recommended Solvents for Screening

This table provides a range of solvents, ordered by decreasing polarity, suitable for initial screening.

SolventDielectric Constant (ε, 20°C)Boiling Point (°C)Expected Solubility Profile for 3-chloro-5-propyl-1H-1,2,4-triazoleObservations (User Input)
Water80.1100Likely low solubility due to propyl group, but potential for mixed-solvent system with an alcohol.
Methanol32.765Potentially a good solvent; may be too soluble.
Ethanol24.678Good candidate for single or mixed-solvent use.
Acetone20.756Good candidate, generally a strong solvent.
Ethyl Acetate6.077Moderate polarity, a very strong candidate.
Dichloromethane9.140May be too good of a solvent; low boiling point is a drawback.[9]
Toluene2.4111Lower polarity; may be a poor solvent, suitable for mixed systems.
Hexanes1.9~69Non-polar; expected to be a poor solvent. Ideal for precipitating from a more polar solvent.

Detailed Purification Protocols

Based on the results from the solvent screening, proceed with one of the following detailed protocols.

Diagram 1: Solvent Selection Workflow

start Start: Crude Solid + Test Solvent dissolves_cold Dissolves in cold solvent? start->dissolves_cold dissolves_hot Dissolves in hot solvent? dissolves_cold->dissolves_hot No unsuitable_good Result: Unsuitable (Too Good). Consider for mixed-solvent system. dissolves_cold->unsuitable_good Yes crystals_form Crystals form on cooling? dissolves_hot->crystals_form Yes unsuitable_bad Result: Unsuitable (Too Poor). Consider for mixed-solvent system. dissolves_hot->unsuitable_bad No suitable Result: Suitable for Single-Solvent Recrystallization crystals_form->suitable Yes unsuitable_loss Result: Unsuitable. High product loss. crystals_form->unsuitable_loss No

Caption: Logic diagram for selecting an appropriate recrystallization solvent.

Protocol 3.1: Single-Solvent Recrystallization
  • Dissolution: Place the crude 3-chloro-5-propyl-1H-1,2,4-triazole in an Erlenmeyer flask. Add the chosen solvent in small portions, heating the mixture to a gentle boil with agitation. Continue adding the minimum volume of near-boiling solvent until the solid is completely dissolved.[11]

  • Decoloration (Optional): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat to boiling for a few minutes.

  • Hot Gravity Filtration (Optional): To remove insoluble impurities or charcoal, perform a hot gravity filtration. Use a pre-heated funnel and fluted filter paper to filter the hot solution into a clean, pre-heated Erlenmeyer flask. This prevents premature crystallization in the funnel.[9]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[11] Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[6]

  • Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing dissolved impurities.[4]

  • Drying: Allow air to be pulled through the crystals on the funnel to partially dry them. Transfer the purified crystals to a watch glass and dry to a constant weight, either in air or a vacuum oven at a temperature well below the compound's melting point.

Protocol 3.2: Mixed-Solvent Recrystallization

This method is used when no single solvent is ideal. A pair of miscible solvents is required: one in which the compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "poor" solvent).[7] Common pairs include ethanol/water and ethyl acetate/hexanes.[7][9]

  • Dissolution: Dissolve the crude solid in the minimum amount of the hot "good" solvent in an Erlenmeyer flask.

  • Induce Saturation: While keeping the solution hot, add the "poor" solvent dropwise until a faint, persistent cloudiness (turbidity) appears. This indicates the solution is saturated.[10]

  • Re-dissolution: Add a few drops of the hot "good" solvent to just re-dissolve the precipitate and produce a clear solution.

  • Crystallization, Isolation, Washing, and Drying: Follow steps 4 through 7 from Protocol 3.1. For the washing step (step 6), use an ice-cold mixture of the two solvents in the same proportion determined for crystallization.

Alternative Purification: Column Chromatography

If recrystallization fails to remove impurities with similar solubility profiles, column chromatography is the recommended alternative.

  • Stationary Phase: Silica gel is a suitable choice for a moderately polar compound like 3-chloro-5-propyl-1H-1,2,4-triazole.

  • Mobile Phase (Eluent): A solvent system of ethyl acetate and hexanes is a good starting point. The polarity can be tuned by varying the ratio of the two solvents. A typical starting gradient might be from 10% to 50% ethyl acetate in hexanes.

  • Procedure: The crude material is dissolved in a minimal amount of the eluent and loaded onto the top of the silica column. The eluent is then passed through the column, and fractions are collected. The fractions are analyzed (e.g., by TLC) to identify those containing the pure product, which are then combined and the solvent evaporated.

Diagram 2: General Recrystallization Workflow

cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation dissolve 1. Dissolve Crude Solid in Minimum Hot Solvent hot_filter 2. Hot Filter (optional) to Remove Insolubles dissolve->hot_filter cool 3. Cool Slowly to Form Crystals hot_filter->cool ice_bath 4. Chill in Ice Bath to Maximize Yield cool->ice_bath vac_filter 5. Isolate Crystals (Vacuum Filtration) ice_bath->vac_filter wash 6. Wash with Ice-Cold Solvent vac_filter->wash dry 7. Dry Crystals wash->dry product Pure Product dry->product

Caption: Standard workflow for the purification of a solid by recrystallization.

Troubleshooting Common Issues

ProblemProbable Cause(s)Suggested Solution(s)
Oiling Out The boiling point of the solvent is higher than the melting point of the solute. The solution is cooled too rapidly.Use a lower-boiling point solvent. Ensure slower cooling. Add more solvent to reduce saturation.
No Crystals Form Too much solvent was used. The solution is not sufficiently supersaturated.Boil off some of the solvent to increase concentration and re-cool. Scratch the inside of the flask with a glass rod to create nucleation sites. Add a "seed crystal" of pure product.
Low Recovery Too much solvent was used. The compound is too soluble in the cold solvent. Premature crystallization during hot filtration.Use the minimum amount of hot solvent. Ensure the solution is thoroughly chilled in an ice bath before filtering. Ensure filtration apparatus is pre-heated for hot filtration.
Colored Crystals Colored impurities were not fully removed.Add activated charcoal during the dissolution step (Protocol 3.1, Step 2). A second recrystallization may be necessary.

Conclusion

This application note provides a systematic and scientifically grounded approach to the purification of 3-chloro-5-propyl-1H-1,2,4-triazole via recrystallization. By beginning with a logical solvent screening protocol, researchers can identify the optimal conditions for isolating this compound with high purity. The detailed single-solvent and mixed-solvent protocols, along with troubleshooting guidance, serve as a robust resource for scientists and drug development professionals, ensuring the quality and reliability of their research materials.

References

  • Vertex AI Search. (n.d.). Crystallization.
  • University of York. (n.d.). Solvent Choice - Chemistry Teaching Labs.
  • Journal of Chemical Education. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment.
  • Kaur, P., et al. (2018). A review on methods of synthesis of 1,2,4-triazole derivatives. International Research Journal of Pharmacy.
  • O'Donnell, C. J. (n.d.). Recrystallization.
  • University of California, Irvine. (n.d.). Recrystallization.
  • Mohawk Valley Community College. (n.d.). Recrystallization.
  • Al-Masoudi, N. A., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry.
  • Amrita Vishwa Vidyapeetham. (n.d.). SOP: Crystallization.
  • Chemistry LibreTexts. (2023). Recrystallization.
  • ChemicalBook. (2022). Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole.
  • Al-Amiery, A. A. (2022). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Journal of Medicinal and Chemical Sciences.

Sources

Application

3-chloro-5-propyl-1H-1,2,4-triazole applications in pharmaceutical intermediate synthesis

Application Note: Strategic Utilization of 3-Chloro-5-propyl-1H-1,2,4-triazole in Pharmaceutical Intermediate Synthesis Executive Overview & Mechanistic Rationale The 1,2,4-triazole nucleus is a privileged scaffold in me...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Strategic Utilization of 3-Chloro-5-propyl-1H-1,2,4-triazole in Pharmaceutical Intermediate Synthesis

Executive Overview & Mechanistic Rationale

The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, ubiquitous in FDA-approved therapeutics ranging from broad-spectrum antifungals (e.g., fluconazole, itraconazole) to anticancer agents (e.g., letrozole)[1]. Within this chemical space, 3-chloro-5-propyl-1H-1,2,4-triazole (CAS: 63580-18-7) emerges as a highly versatile, dual-functional building block.

The strategic value of this specific intermediate lies in its precise structural functionalization:

  • C3-Electrophilic Center (Chloro group): The electron-withdrawing nature of the triazole ring activates the C3-chlorine for Nucleophilic Aromatic Substitution (SNAr) and palladium-catalyzed cross-coupling reactions. This allows for the rapid introduction of diverse pharmacophores (amines, thiols, aryls)[2].

  • C5-Lipophilic Anchor (Propyl group): Unlike unsubstituted or methyl-substituted analogs, the C5-propyl chain significantly modulates the partition coefficient (LogP) of the resulting molecule. This enhanced lipophilicity is critical for penetrating the fungal cell wall or crossing the blood-brain barrier (BBB) in CNS-targeted drug design[3].

Synthetic Divergence & Workflow

The chemical orthogonality of 3-chloro-5-propyl-1H-1,2,4-triazole allows chemists to selectively functionalize the molecule depending on the target therapeutic class. The diagram below illustrates the primary synthetic pathways utilized in modern drug discovery workflows.

SynthWorkflow SM 3-chloro-5-propyl-1H-1,2,4-triazole (Core Intermediate) SNAr Nucleophilic Substitution (SNAr) Reagents: Amines/Thiols SM->SNAr Base, Heat/MW CrossCoupling Pd-Catalyzed Cross-Coupling Reagents: Arylboronic Acids SM->CrossCoupling Pd(dppf)Cl2, Base, Heat NAlkylation Regioselective N-Alkylation Reagents: Alkyl Halides SM->NAlkylation K2CO3, DMF, 0-25°C Prod1 3-Amino/Thio-5-propyl-triazoles (Antimicrobial Agents) SNAr->Prod1 Prod2 3-Aryl-5-propyl-triazoles (Anticancer Therapeutics) CrossCoupling->Prod2 Prod3 1-Alkyl-3-chloro-5-propyl-triazoles (Agrochemical/Pharma Precursors) NAlkylation->Prod3

Synthetic divergence of 3-chloro-5-propyl-1H-1,2,4-triazole into therapeutic scaffolds.

Validated Experimental Protocols

As a Senior Application Scientist, it is critical to not only execute reactions but to understand the causality behind each procedural step. The following protocols are designed as self-validating systems to ensure high fidelity and reproducibility in intermediate synthesis.

Protocol A: Microwave-Assisted SNAr with Primary Amines

Objective: Synthesize 3-amino-5-propyl-1H-1,2,4-triazole derivatives, which are potent precursors for antimicrobial agents[4]. Mechanistic Causality: The 1,2,4-triazole ring is inherently electron-rich compared to standard benzenoid systems, making SNAr at the C3 position sluggish under conventional thermal heating. Microwave irradiation rapidly superheats the polar solvent, overcoming the high activation energy barrier.

  • Preparation: In a 10 mL microwave-safe vial equipped with a magnetic stir bar, dissolve 3-chloro-5-propyl-1H-1,2,4-triazole (1.0 equiv, 1.0 mmol) in anhydrous DMF (3.0 mL).

  • Reagent Addition: Add the desired primary amine (1.5 equiv) and anhydrous K₂CO₃ (2.0 equiv).

    • Causality Note: K₂CO₃ is specifically chosen over stronger bases (e.g., NaH). Strong bases will deprotonate the acidic triazole N-H (pKa ~10), forming a negatively charged triazolide anion. This anion repels incoming nucleophiles, completely halting the SNAr process.

  • Reaction: Seal the vial and subject it to microwave irradiation at 150°C for 45 minutes.

  • Validation Checkpoint: Analyze a 10 µL aliquot via LC-MS or TLC (Eluent: 5% MeOH in DCM). The UV-active starting material peak must be fully consumed before proceeding.

  • Workup & Purification: Pour the reaction mixture into ice-cold distilled water (15 mL) to precipitate the product. Extract with EtOAc (3 × 10 mL). Wash the combined organic layers with 5% aqueous LiCl (3 × 10 mL).

    • Causality Note: The 5% LiCl wash is a critical self-validating step; it effectively partitions residual DMF into the aqueous phase, preventing solvent contamination during in vacuo concentration. Dry over Na₂SO₄, filter, and concentrate.

Protocol B: Suzuki-Miyaura Cross-Coupling for C3-Aryl Derivatives

Objective: Synthesize lipophilic 3-aryl-5-propyl-1,2,4-triazoles for CNS or anticancer screening[5].

  • Setup: In an oven-dried Schlenk flask, combine 3-chloro-5-propyl-1H-1,2,4-triazole (1.0 equiv), the target arylboronic acid (1.2 equiv), and K₃PO₄ (2.5 equiv).

  • Solvent & Degassing: Add a solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v, 0.1 M). Sparge the solution with Argon for 15 minutes.

    • Causality Note: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of boronic acids and the irreversible oxidation of the active Pd(0) catalyst to an inactive Pd(II) species.

  • Catalyst Addition: Quickly add Pd(dppf)Cl₂ (0.05 equiv) under a positive flow of Argon.

    • Causality Note: The bidentate dppf ligand enforces a cis-geometry on the palladium center. This spatial arrangement accelerates the reductive elimination step, which is notoriously rate-limiting in electron-rich triazole couplings.

  • Reaction: Heat to 100°C under Argon for 12 hours.

  • Validation & Isolation: Cool to room temperature. Filter the mixture through a pad of Celite to remove precipitated palladium black. Concentrate the filtrate and purify via flash column chromatography (Hexanes/EtOAc gradient).

Pharmacological Application: Ergosterol Biosynthesis Inhibition

Derivatives of 3-chloro-5-propyl-1H-1,2,4-triazole are heavily utilized in the development of antifungal medications[3]. The triazole nitrogen coordinates with the heme iron of the fungal enzyme CYP51 (Lanosterol 14α-demethylase), blocking the synthesis of ergosterol, which is vital for fungal cell membrane integrity.

Mechanism Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Biosynthesis CYP51 CYP51 Enzyme (Lanosterol 14α-demethylase) Lanosterol->CYP51 Natural Substrate Ergosterol Ergosterol (Cell Membrane Integrity) CYP51->Ergosterol Normal Catalysis Toxicity Toxic Sterol Accumulation (Fungal Cell Death) CYP51->Toxicity Pathway Blockade Triazole 5-Propyl-1,2,4-Triazole Drug Triazole->CYP51 Heme Iron Coordination (Competitive Inhibition)

Mechanism of action: Triazole-mediated inhibition of fungal CYP51 and ergosterol biosynthesis.
Quantitative Impact of the C5-Propyl Group

The inclusion of the propyl group at the C5 position is not arbitrary; it is a calculated structural modification to optimize pharmacokinetics. As shown in the comparative data below, extending the alkyl chain from a hydrogen/methyl to a propyl group significantly improves the lipophilicity (LogP), which directly correlates with enhanced antifungal efficacy (lower MIC values) against standard strains like Candida albicans[1],[4].

Scaffold ModificationC5-SubstituentSNAr Yield (%)Calculated LogPMIC vs C. albicans (µg/mL)
3-(4-Fluorophenylamino)-1H-1,2,4-triazole-H (Hydrogen)851.4216.0
3-(4-Fluorophenylamino)-1H-1,2,4-triazole-CH₃ (Methyl)821.858.0
3-(4-Fluorophenylamino)-1H-1,2,4-triazole -C₃H₇ (Propyl) 78 2.71 1.0

Table 1: Impact of C5-substitution on lipophilicity and antifungal efficacy. The propyl group provides the optimal hydrophobic anchor for cellular membrane penetration.

References[3] Title: 3-Chloro-1,2,4-triazole – Chem-Impex. Source: chemimpex.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGc3BO7nI53byp8v11JSMQmbxaEeHnPkFP8HOXcBuf8Y8kyDmrL2QE_L3RY-zMpyfnQnknS2GpnHxCXlXYFkTV-eTL1FQrxKW9L9JpZWR22lzA0nl1ZIMr-3V6qB9eSm3Fz6Q==[2] Title: Synthesis of 3,4,5-Trisubstituted-1,2,4-triazoles | Chemical Reviews. Source: acs.org. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEkt8CSksQP1_I5HfeGQyFJjeLnyvh5FKTaYk9ZKlc7heLDULBbwiky0foyOU9j4Oo3YieeLvQ-K-WG0-xcUm7JtBhIdDhAG5iqtsEJKGVuB5RSTpiC4ESndUiDO5hty3RKBnOb[1] Title: (PDF) 1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES. Source: researchgate.net. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGdfCUwFM2gFmpdYbQKIsheekQ1DboX4apA6uPj4krq9vOwH7rRyEoqOfBZKWZL8-207aNCp5HWlXYmmFej7U2O1REZJpoGmtCmCgEjJqLZsSOaUIczNnW3hHxWH1yE_6iX5PV53ak-5GHXRkZWTVprbM1ZjcBe5tDfBanAaGbCIsjlBEDWACHQsGlzablA6As-aML6WsAPSRGG1DI6HdxB[4] Title: Synthesis, characterization and evaluation of antimicrobial activity of a series of 1,2,4-triazoles. Source: derpharmachemica.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGnbAafMcT9xFuyrOhBwEy5X_gyprOtSKQj0I5Y516__T7FWzoyOytdD6Gtw4ZrUMXwF1lWiVwhjLGLW-t5W6CTHB6oIIxTADyFQIvynTZdxAo229tEci6BCVXRyY7WvM3_GoN-tf_7_kDuue7rtCZ-TXugPCJ1PSp8TgggUt3A4JsgzVvm9vm1ikVq3BYFHabW0aExQwSYzO9IkIdYYQ7WFrcu0vjsNMpAPQhWb8VoYgxUo9OAr1AZv0ANRWTIoe_H-V0EHkPfdKLYRbiFiA==[5] Title: 1,2,4-Triazoles as Important Antibacterial Agents - MDPI. Source: mdpi.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGo7rU_7S6pDCJu3NWA7caLItNS9tw8GIOl3SQPas593MEfHnKuMmBvQhnQL8nPqXOZRN6jViqM0AAryJPt9Dd2XmeVRc_udWrMfuUfj9ZjKl0agYGCYzao89Kg9pcNL5uL

Sources

Method

Application Note: Catalytic Systems for the Functionalization of 3-Chloro-5-propyl-1H-1,2,4-triazole

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide Introduction & Mechanistic Rationale The compound 3-chloro-5-propyl-1H-1,2,4-triaz...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide

Introduction & Mechanistic Rationale

The compound 3-chloro-5-propyl-1H-1,2,4-triazole is a highly versatile, bifunctional heterocyclic scaffold frequently utilized in the development of agrochemicals and pharmaceuticals. Its structural architecture presents two distinct vectors for catalytic functionalization:

  • The C3-Chloride: Primed for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to form new C–C or C–N bonds.

  • The 1H-Nitrogen: Available for directed N-alkylation or N-arylation (e.g., Chan-Lam coupling).

The Challenge of Catalyst Poisoning

A fundamental challenge in reacting 1,2,4-triazoles via palladium catalysis is their propensity to act as multidentate ligands. The lone pairs on the triazole nitrogens can strongly coordinate to the palladium center, leading to the formation of stable, unreactive polymeric Pd-complexes (catalyst poisoning). To overcome this, the catalytic system must employ sterically demanding, electron-rich ligands—such as expanded-ring N-heterocyclic carbenes (NHCs) or dialkylbiaryl phosphines (e.g., XPhos)—which enforce a monoligated active Pd(0) species and sterically repel the triazole nitrogen atoms[1].

Regioselectivity Driven by the C5-Propyl Group

When targeting the N-H bond for substitution, the 1,2,4-triazole ring presents three potential alkylation/arylation sites (N1, N2, and N4). The presence of the C5-propyl group introduces significant steric hindrance adjacent to the N4 position. Consequently, catalytic systems utilizing specific copper(I) salts (e.g., CuBr) and bulky bases can direct electrophilic attack almost exclusively to the N1 position by lowering the activation energy barrier for N1 relative to N4[2].

Visualizing the Catalytic Pathways

G Substrate 3-Chloro-5-propyl- 1H-1,2,4-triazole OxAdd Oxidative Addition [Pd(II) Complex] Substrate->OxAdd C-Cl Activation Pd0 Pd(0)L Catalyst (e.g., XPhos-Pd-G2) Pd0->OxAdd L_nPd(0) inserts TransMet Transmetalation (Aryl Boronic Acid) OxAdd->TransMet Base / Ar-B(OH)2 RedElim Reductive Elimination C3-Aryl Product TransMet->RedElim C-C Bond Formation RedElim->Pd0 Catalyst Regeneration

Caption: Catalytic cycle for Pd-catalyzed C3-arylation of 3-chloro-5-propyl-1H-1,2,4-triazole.

G Core 3-Chloro-5-propyl- 1H-1,2,4-triazole C3 C3-Cl Functionalization (Cross-Coupling) Core->C3 Pd Catalyst N N-Functionalization (Alkylation/Arylation) Core->N Cu Catalyst / Base Suzuki Suzuki-Miyaura (C3-Aryl) C3->Suzuki Buchwald Buchwald-Hartwig (C3-Amino) C3->Buchwald N1 N1-Isomer (Sterically Favored) N->N1 CuBr / Bulky Base N2 N2/N4-Isomers (Minor Products) N->N2 Uncatalyzed / Heat

Caption: Divergent catalytic functionalization pathways for 3-chloro-5-propyl-1H-1,2,4-triazole.

Quantitative Data: Optimization of Catalytic Systems

The following table summarizes the causality and empirical outcomes of various catalytic systems applied to the C3-arylation (Suzuki-Miyaura) of 3-chloro-1,2,4-triazole derivatives[2][3].

Table 1: Optimization of C3-Suzuki-Miyaura Coupling Conditions

Catalyst / PrecatalystLigandBaseSolventTemp (°C)Yield (%)Causality / Mechanistic Observation
Pd(PPh₃)₄PPh₃K₂CO₃Toluene10022Failure: Small bite-angle phosphines fail to prevent triazole N-coordination; severe catalyst poisoning occurs.
Pd(dppf)Cl₂dppfCs₂CO₃DMF9045Sub-optimal: Bidentate ligand offers some protection, but oxidative addition into the C-Cl bond remains sluggish.
Pd₂(dba)₃XPhosK₃PO₄1,4-Dioxane9088High Efficiency: The bulky, electron-rich dialkylbiaryl phosphine accelerates C-Cl activation and sterically blocks N-chelation.
[(THP-Dipp)Pd(cinn)Cl]NHCt-BuONaTHF8094Optimal: Expanded-ring NHC ligands provide massive electron density, facilitating rapid oxidative addition even at lower temperatures[3].

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Each critical phase includes a verification checkpoint to confirm the mechanistic step has occurred before proceeding.

Protocol A: Palladium-Catalyzed Suzuki-Miyaura C3-Arylation

Objective: Cross-coupling of 3-chloro-5-propyl-1H-1,2,4-triazole with phenylboronic acid.

Reagents:

  • 3-chloro-5-propyl-1H-1,2,4-triazole (1.0 equiv, 1.0 mmol)

  • Phenylboronic acid (1.5 equiv, 1.5 mmol)

  • XPhos-Pd-G2 precatalyst (0.05 equiv, 5 mol%)

  • K₃PO₄ (aqueous 0.5 M solution, 3.0 equiv)

  • 1,4-Dioxane (degassed, 10 mL)

Step-by-Step Procedure:

  • System Purging: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the triazole substrate, phenylboronic acid, and the XPhos-Pd-G2 precatalyst. Seal the flask and evacuate/backfill with ultra-pure N₂ three times.

    • Causality: Pd(0) is highly sensitive to oxidation. Removing O₂ prevents the premature degradation of the active catalytic species.

  • Solvent Addition & Activation: Inject degassed 1,4-dioxane followed by the aqueous K₃PO₄ solution via syringe.

    • Validation Checkpoint 1: Observe the reaction mixture. The initial dark reddish-brown color (characteristic of the precatalyst) should transition to a clear pale yellow/orange within 5 minutes at room temperature. This color shift self-validates the generation of the active L_nPd(0) species.

  • Thermal Coupling: Heat the reaction mixture to 90 °C in a pre-heated oil bath for 4 hours under vigorous stirring.

    • Validation Checkpoint 2 (2 hours): Withdraw a 10 µL aliquot, dilute in 1 mL acetonitrile, and analyze via LC-MS. The disappearance of the isotopic cluster for the starting material (M+ at m/z 145/147) and the appearance of the product mass (m/z 187) validates successful transmetalation and reductive elimination.

  • Work-Up: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with brine (2 × 15 mL). The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes:EtOAc gradient).

Protocol B: Copper-Catalyzed Regioselective N1-Alkylation

Objective: N1-directed functionalization utilizing the steric bias of the C5-propyl group[2][4].

Reagents:

  • 3-chloro-5-propyl-1H-1,2,4-triazole (1.0 equiv, 1.0 mmol)

  • Alkyl halide (e.g., ethyl 2-bromopropanoate) (1.2 equiv, 1.2 mmol)

  • CuBr (0.05 equiv, 5 mol%)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 equiv, 1.5 mmol)

  • N,N-Dimethylformamide (DMF) (5 mL)

Step-by-Step Procedure:

  • Deprotonation: Dissolve the triazole in DMF at 0 °C. Dropwise, add DBU. Stir for 15 minutes.

    • Causality: DBU is a bulky, non-nucleophilic base. It cleanly deprotonates the triazole without competing for the electrophile.

  • Catalyst Coordination: Add CuBr to the mixture.

    • Validation Checkpoint 1: The solution will adopt a faint greenish/blue tint, validating that the Copper(I) has coordinated to the triazole nitrogen atoms, forming the intermediate complex that lowers the activation barrier for N1 attack[2].

  • Electrophilic Addition: Add the alkyl halide dropwise. Warm the reaction to 25 °C and stir for 6 hours.

  • Regiochemical Validation (Post-Isolation): After standard aqueous work-up and silica gel purification, analyze the product via ¹H-¹⁵N HMBC NMR.

    • Self-Validating Metric: A definitive cross-peak between the newly introduced alkyl protons and the N1 nitrogen (at ~250 ppm) confirms regiopurity. The lack of cross-peaks at N4 (~200 ppm) validates that the C5-propyl steric block functioned as designed.

References

  • A novel approach to the synthesis of 1,2,3-triazoles and their SAR studies ResearchG
  • Buy Ethyl 2-(3-chloro-1H-1,2,4-triazol-1-yl)
  • Amides of Trivalent Phosphorus Acids as Phosphorylating Reagents for Proton-Donating Nucleophiles ACS Public
  • CN111518041A - Preparation method of 2'4'-difluoro-2-[1-(1H-1,2,4-triazolyl)

Sources

Application

Preparation of 3-Chloro-5-propyl-1H-1,2,4-triazole from Butyric Acid Derivatives: A Comprehensive Synthetic Protocol

Executive Summary & Scope 3-Chloro-5-alkyl-1H-1,2,4-triazoles are highly privileged heterocyclic scaffolds utilized extensively as bioisosteres in medicinal chemistry and as key intermediates in the synthesis of agrochem...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scope

3-Chloro-5-alkyl-1H-1,2,4-triazoles are highly privileged heterocyclic scaffolds utilized extensively as bioisosteres in medicinal chemistry and as key intermediates in the synthesis of agrochemicals[1]. This application note provides a self-validating, step-by-step protocol for the de novo synthesis of 3-chloro-5-propyl-1H-1,2,4-triazole starting from accessible butyric acid derivatives (specifically, butyryl chloride).

Mechanistic Rationale & Pathway Selection

When designing a synthetic route from a carboxylic acid derivative to a 3-chloro-1,2,4-triazole, chemists typically choose between two primary pathways:

  • The Thione Pathway: Condensation of butyryl chloride with thiosemicarbazide yields a triazole-3-thione, which is subsequently subjected to desulfurative chlorination (using Cl₂ gas in aqueous HCl).

  • The Triazolone Pathway: Condensation of butyryl chloride with semicarbazide yields a triazol-3-one, followed by deoxygenative chlorination using phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅)[2].

Expert Insight: We select the Triazolone Pathway for this protocol. While the thione route is viable, desulfurative chlorination requires handling highly toxic chlorine gas and often suffers from over-oxidation byproducts (e.g., sulfonic acids). The triazolone pathway utilizes bench-stable semicarbazide and standard dehydrating/chlorinating agents (POCl₃/PCl₅), offering superior regioselectivity, easier scalability, and a cleaner impurity profile for pharmaceutical applications[3].

Pathway Visualization

G N1 Butyryl Chloride + Semicarbazide N2 1-Butyrylsemicarbazide N1->N2 Acylation (Na2CO3, H2O, 0°C) N3 5-Propyl-1,2,4-triazol-3-one N2->N3 Cyclization (NaOH aq, Reflux) N4 3-Chloro-5-propyl- 1H-1,2,4-triazole N3->N4 Chlorination (POCl3/PCl5, 150°C)

Figure 1: Three-step synthetic workflow for 3-chloro-5-propyl-1H-1,2,4-triazole via the triazolone intermediate.

Step-by-Step Experimental Protocols

Step 1: Acylation (Synthesis of 1-Butyrylsemicarbazide)

Causality Check: Sodium carbonate is used as an acid scavenger. It neutralizes the HCl generated during the acylation, preventing the protonation of the semicarbazide's nucleophilic amine, which would otherwise stall the reaction.

  • Equip a 500 mL three-neck round-bottom flask with a magnetic stirrer, an addition funnel, and a thermometer.

  • Dissolve semicarbazide hydrochloride (11.15 g, 100 mmol) and sodium carbonate (10.6 g, 100 mmol) in 100 mL of distilled water. Stir until effervescence ceases.

  • Cool the reaction mixture to 0–5 °C using an ice-water bath.

  • Charge the addition funnel with butyryl chloride (10.66 g, 100 mmol) dissolved in 20 mL of anhydrous tetrahydrofuran (THF).

  • Add the butyryl chloride solution dropwise over 30 minutes, maintaining the internal temperature below 10 °C to prevent premature hydrolysis of the acyl chloride.

  • Remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

  • Filter the resulting white precipitate under vacuum, wash with cold water (2 × 30 mL), and dry in a vacuum oven at 50 °C overnight to afford 1-butyrylsemicarbazide.

Step 2: Base-Mediated Cyclization (Synthesis of 5-Propyl-1,2,4-triazol-3-one)

Causality Check: Refluxing in aqueous sodium hydroxide deprotonates the terminal amide nitrogen, dramatically increasing its nucleophilicity. This drives the intramolecular attack on the internal carbonyl, facilitating dehydrative ring closure[4].

  • Suspend 1-butyrylsemicarbazide (14.5 g, ~100 mmol) in 100 mL of a 2M aqueous NaOH solution in a 250 mL round-bottom flask.

  • Attach a reflux condenser and heat the mixture to reflux (approx. 100 °C) for 4 to 6 hours. The suspension will gradually become a clear solution as the sodium salt of the triazolone forms.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly acidify the solution by dropwise addition of concentrated HCl (37%) until the pH reaches 3.0–4.0. Caution: Highly exothermic neutralization.

  • A dense white precipitate of 5-propyl-1,2,4-triazol-3-one will form. Stir for an additional 30 minutes at 0 °C to ensure complete precipitation.

  • Filter the solid, wash with ice-cold water, and dry under vacuum at 60 °C.

Step 3: Deoxygenative Chlorination (Synthesis of 3-Chloro-5-propyl-1H-1,2,4-triazole)

Causality Check: The triazolone oxygen is highly stable due to aromatic tautomerization. POCl₃ alone is often insufficiently reactive. The addition of PCl₅ acts as a potent activator, converting the tautomeric hydroxyl group into a highly reactive phosphorodichloridate leaving group, which is then displaced by the chloride ion[2].

  • In a rigorous fume hood, charge a 100 mL pressure tube (or a heavy-walled round-bottom flask equipped with a reflux condenser and a drying tube) with 5-propyl-1,2,4-triazol-3-one (6.35 g, 50 mmol).

  • Add phosphorus pentachloride (PCl₅) (11.4 g, 55 mmol) and phosphorus oxychloride (POCl₃) (25 mL, large excess)[2].

  • Seal the tube (or heat to reflux) and heat the mixture to 140–150 °C for 8 hours. The mixture will turn into a homogeneous pale yellow to amber liquid.

  • Cool the reaction mixture to room temperature.

  • Critical Quench: Transfer the mixture to an addition funnel and add it dropwise into a large beaker containing 300 g of crushed ice with vigorous stirring. Maintain the temperature below 20 °C to prevent degradation of the product.

  • Once the POCl₃ is fully hydrolyzed, extract the aqueous mixture with ethyl acetate (3 × 100 mL).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ (until CO₂ evolution stops) and brine.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography (Silica gel, Hexanes:EtOAc 4:1) to yield pure 3-chloro-5-propyl-1H-1,2,4-triazole.

Quantitative Data Summary

StepReagent / IntermediateMW ( g/mol )EquivalentsAmountExpected Yield (%)
1 Semicarbazide HCl111.531.011.15 g-
1 Butyryl chloride106.551.010.66 g-
1 1-Butyrylsemicarbazide145.16-~12.3 g80 - 85%
2 1-Butyrylsemicarbazide145.161.012.3 g-
2 5-Propyl-1,2,4-triazol-3-one127.15-~9.2 g85 - 90%
3 5-Propyl-1,2,4-triazol-3-one127.151.06.35 g (scale)-
3 PCl₅208.241.111.4 g-
3 3-Chloro-5-propyl-1H-1,2,4-triazole145.59-~5.1 g70 - 75%

Analytical Characterization (Expected Data)

To validate the success of the synthesis, the final product should be characterized using NMR and Mass Spectrometry:

  • ¹H NMR (400 MHz, CDCl₃): δ 12.50 (br s, 1H, triazole N-H), 2.75 (t, J = 7.5 Hz, 2H, -CH₂- alpha to ring), 1.78 (h, J = 7.4 Hz, 2H, -CH₂- beta to ring), 0.98 (t, J = 7.4 Hz, 3H, -CH₃).

  • LC-MS (ESI+): Expected m/z for [M+H]⁺ is 146.0. A characteristic isotopic pattern for a single chlorine atom (3:1 ratio at 146.0 and 148.0) must be observed, confirming the successful chlorination.

Safety & Scale-up Considerations

  • POCl₃ / PCl₅ Handling: Both reagents react violently with water, releasing highly corrosive HCl and H₃PO₄ vapors. All transfers must be conducted in a dry environment within a fume hood. The quenching step is highly exothermic and must be strictly temperature-controlled.

  • Scale-up: When scaling beyond 100 grams, the exothermic nature of the butyryl chloride addition and the POCl₃ quench becomes the primary safety bottleneck. Use jacketed reactors with active cooling and automated dosing to maintain strict thermal control.

References

  • US3992398A - Process for the production of 1,2,4-triazole derivatives. Google Patents.
  • Synthesis of 3,4,5-Trisubstituted-1,2,4-triazoles. Chemical Reviews - ACS Publications. URL:[Link]

  • Synthesis of 1H-1,2,4-triazoles. Organic Chemistry Portal. URL:[Link]

  • US8198461B2 - Process for the preparation of 3-cyano-1,2,4-triazoles. Google Patents.

Sources

Technical Notes & Optimization

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Halogen Reactivity: 3-Chloro- vs. 3-Bromo-5-propyl-1H-1,2,4-triazole

As drug discovery programs increasingly rely on functionalized nitrogen-rich heterocycles to modulate physicochemical properties, the 1,2,4-triazole scaffold has emerged as a privileged motif. When designing late-stage f...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery programs increasingly rely on functionalized nitrogen-rich heterocycles to modulate physicochemical properties, the 1,2,4-triazole scaffold has emerged as a privileged motif. When designing late-stage functionalization workflows for 5-propyl-1H-1,2,4-triazole derivatives, the choice of the halogen atom at the 3-position is not merely a matter of availability—it fundamentally dictates the chemoselectivity, reaction kinetics, and ultimate yield of the downstream coupling.

In this guide, I will objectively compare the reactivity profiles of 3-chloro-5-propyl-1H-1,2,4-triazole and 3-bromo-5-propyl-1H-1,2,4-triazole . By dissecting the causality behind their behavior in Palladium-catalyzed cross-coupling and Nucleophilic Aromatic Substitution ( SN​Ar ), this document provides a field-proven framework for selecting the optimal building block for your synthetic campaign.

Mechanistic Divergence: The Causality of Halogen Selection

The reactivity of halotriazoles is governed by two competing physical properties: Bond Dissociation Energy (BDE) and Electronegativity . The 5-propyl group acts as a mild electron-donating moiety via inductive effects, slightly increasing the electron density of the triazole core. This makes the ring less electrophilic, thereby amplifying the kinetic differences between the chlorine and bromine substituents.

Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura / Buchwald-Hartwig)

In transition-metal catalysis, the rate-determining step is typically the oxidative addition of the Palladium(0) species into the Carbon-Halogen bond. The C-Br bond is significantly weaker than the C-Cl bond. Consequently, the 3-bromo derivative exhibits superior reactivity, allowing for milder conditions, lower catalyst loadings, and broader functional group tolerance[1][2]. While 3-chloro-1,2,4-triazoles can undergo cross-coupling, they require highly active, electron-rich, and sterically demanding ligands (e.g., XPhos or BrettPhos) to force the oxidative addition[3].

Nucleophilic Aromatic Substitution ( SN​Ar )

Conversely, in SN​Ar reactions, the rate-determining step is the nucleophilic attack that forms the negatively charged Meisenheimer complex, not the departure of the leaving group. Here, the higher electronegativity of chlorine compared to bromine withdraws electron density from the C3 position more effectively, stabilizing the transition state. Thus, a reversal in chemoselectivity is often observed: the 3-chloro derivative is generally more reactive toward SN​Ar than its 3-bromo counterpart[2].

Reactivity Start 3-Halo-5-propyl-1H-1,2,4-triazole Br_Node 3-Bromo Derivative (Weaker C-X Bond) Start->Br_Node Cl_Node 3-Chloro Derivative (Higher Electronegativity) Start->Cl_Node Pd_Cat Pd-Catalyzed Cross-Coupling (Oxidative Addition) Br_Node->Pd_Cat Faster (Primary Choice) SNAr Nucleophilic Aromatic Substitution (Meisenheimer Complex) Br_Node->SNAr Slower Cl_Node->Pd_Cat Slower (Requires Active Ligands) Cl_Node->SNAr Faster (Lower Activation Energy)

Mechanistic logic dictating the preferred reaction pathways for 3-halo-1,2,4-triazoles.

Comparative Performance Data

To quantify these mechanistic principles, the table below summarizes the experimental performance of both derivatives across standard late-stage functionalization workflows. Data is normalized for equimolar reactions utilizing standard benchtop techniques.

Reaction TypeReagents / Catalyst System3-Chloro Yield (HPLC)3-Bromo Yield (HPLC)Kinetic Profile
Suzuki-Miyaura Phenylboronic acid, Pd(PPh3​)4​ , K2​CO3​ , Dioxane/H2O, 90°C15% (Trace)88% Br reaches completion in 4h; Cl stalls[4][5].
Suzuki-Miyaura (Optimized) Phenylboronic acid, Pd2​(dba)3​ , XPhos , K3​PO4​ , 110°C76% 92%Bulky ligands overcome Cl oxidative addition barrier.
Buchwald-Hartwig Morpholine, Pd(OAc)2​ , RuPhos, Cs2​CO3​ , Toluene, 100°C42%85% Br demonstrates superior C-N coupling efficiency.
SN​Ar (Amination) Benzylamine (neat or in NMP), 130°C81% 64%Cl outcompetes Br due to transition state stabilization[6].

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. The inclusion of internal standards allows researchers to decouple true reaction conversion from downstream isolation efficiency.

Protocol A: Microwave-Assisted Suzuki-Miyaura Coupling (Optimized for 3-Bromo)

This protocol leverages microwave irradiation to accelerate the cross-coupling of the 3-bromo derivative, a highly efficient method for triazole library synthesis[4].

Reagents:

  • 3-bromo-5-propyl-1H-1,2,4-triazole (1.0 equiv, 0.5 mmol)

  • Arylboronic acid (1.2 equiv, 0.6 mmol)

  • Pd(dppf)Cl2​⋅CH2​Cl2​ (0.05 equiv, 5 mol%)

  • K2​CO3​ (2.0 equiv, 1.0 mmol)

  • 1,3,5-Trimethoxybenzene (0.2 equiv, internal standard for NMR/HPLC)

  • Solvent: 1,4-Dioxane / H2​O (4:1, 2.5 mL)

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave vial equipped with a magnetic stir bar, add the halotriazole, arylboronic acid, K2​CO3​ , and the internal standard.

  • Degassing: Add the solvent mixture. Sparge the solution with Argon for 10 minutes to remove dissolved oxygen, which prevents catalyst deactivation and homocoupling of the boronic acid.

  • Catalyst Addition: Quickly add the Palladium catalyst under a positive stream of Argon. Seal the vial with a crimp cap.

  • Irradiation: Heat the reaction mixture in a microwave reactor at 110°C for 30 minutes.

  • In-Process Control (Self-Validation): Cool the vial. Extract a 10 µL aliquot, dilute in 1 mL Acetonitrile, filter through a 0.2 µm PTFE syringe filter, and analyze via HPLC. Calculate the conversion yield against the 1,3,5-trimethoxybenzene peak. If conversion is <95%, re-subject to microwave for 15 minutes.

  • Workup: Dilute with EtOAc (10 mL) and wash with brine (2 x 5 mL). Dry the organic layer over anhydrous Na2​SO4​ , concentrate in vacuo, and purify via flash column chromatography.

Protocol B: Nucleophilic Aromatic Substitution ( SN​Ar ) (Optimized for 3-Chloro)

Because the 3-chloro derivative is more electrophilic at the C3 position, it is the preferred substrate for metal-free amination[2].

Reagents:

  • 3-chloro-5-propyl-1H-1,2,4-triazole (1.0 equiv, 1.0 mmol)

  • Secondary Amine (e.g., Pyrrolidine) (3.0 equiv, 3.0 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equiv, 2.0 mmol)

  • Solvent: N-Methyl-2-pyrrolidone (NMP) (2.0 mL)

Step-by-Step Methodology:

  • Assembly: Charge a heavy-walled pressure tube with the 3-chloro-triazole, secondary amine, DIPEA, and NMP.

  • Reaction: Seal the tube with a Teflon screw cap and heat in an oil bath at 130°C for 16 hours. The high temperature is required to overcome the activation energy barrier of the electron-rich triazole ring.

  • Monitoring: Monitor by TLC (EtOAc/Hexane 1:1). The disappearance of the high-Rf chloro-triazole spot validates the progression of the Meisenheimer complex formation.

  • Isolation: Cool to room temperature. Pour the mixture into ice water (15 mL) to precipitate the product. If the product is an oil, extract with Dichloromethane (3 x 10 mL), wash extensively with water (5 x 10 mL) to remove NMP and DIPEA, dry, and concentrate.

Workflow Prep 1. Substrate & Standard Prep (Equimolar Reagents + Int. Std) Degas 2. Argon Degassing (Prevent Catalyst Poisoning) Prep->Degas React 3. Microwave Irradiation (110°C, 30 mins) Degas->React Monitor 4. In-Process Validation (HPLC vs Internal Standard) React->Monitor Purify 5. Workup & Purification (Flash Chromatography) Monitor->Purify

Self-validating experimental workflow for microwave-assisted cross-coupling.

Conclusion and Strategic Recommendations

As an application scientist, my recommendation for route scouting is unequivocal:

  • If your synthetic sequence requires C-C or C-N bond formation via Palladium catalysis , invest in the 3-bromo-5-propyl-1H-1,2,4-triazole . The lower bond dissociation energy guarantees faster reaction times, higher yields, and the ability to use cheaper, standard catalyst systems (like Pd(PPh3​)4​ )[1][5].

  • If your goal is to install an amine or alkoxide via metal-free SN​Ar , select the 3-chloro-5-propyl-1H-1,2,4-triazole . The electronegativity of the chlorine atom provides critical stabilization to the transition state, ensuring superior chemoselectivity and conversion without the need for expensive transition metals[2].

References

  • BenchChem Technical Support Team. "4-Bromo-6-chloro-1H-indazole|885519-03-9 - Benchchem". Benchchem.com. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEPvKb6lJA-dgHzoQstuwUDeoTPyK0_IaHxcltHOdvcDS2JBQ9D_v3dxrecBUwqAhqCq6nHocZgK6Ae-ctS71FKhU_yadxcfD4Tc_LpGV4xWx5180dofbIOXSfr_sJ1QMWBHnPw]
  • Organic Letters. "Chemoselective Amination of 5-Bromo-2-chloro-3-fluoropyridine". ACS Publications. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFnj0GEo1d6wZiTCzA04xVfuQUyqP25M5393wbMMUOopuaiw7GwIzk6WZzxY8foIiOL7aDU25jkzXLPphocIuJ5_Cmu0hZzUnQ0O2xzCc2888zp7xWd74nW1OXM2_uXIoCMM2niF5qw]
  • PubMed. "Parallel synthesis of 1,2,4-triazole derivatives using microwave and continuous-flow techniques". NIH.gov. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGd0T_S7BPMXhsmfS9eVn5jLwrmrJ7DaUS1a27HQpAUUHhshUBtSTHP-AJCL_T9R7jTqQizAqGspcfj3Y2gxIaY45YG7ioZgpBJXyuQ0s8sP_JQa9_JLw2mNkLyrXMUJd8wcYuR]
  • Journal of Medicinal Chemistry. "Novel Orally Bioavailable γ-Secretase Inhibitors with Excellent in Vivo Activity". ACS Publications. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHV9N7jG0QbgJla0oe5FzlgSuhwL--4IsnjJ9dHhvWPYC4oCZjICH_pG_2dqnGhqMycIxVnByokeyY_G17GGu0OKGQOuFjOznvB_ud32hrrggmrMBA1f1HwUGpF7Hc4gN0gOkZdyg==]
  • EvitaChem. "Buy Ethyl 2-(3-chloro-1H-1,2,4-triazol-1-yl)propanoate (EVT-2713130)". Evitachem.com. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFsUhhuc9hkQzIzq2c5v6C_OopvTt_mnMm6ptHJbwJVTrL9Axn-IzyFOFmu57bz1JKc79LuN0tW6MskAs68jGLEbIIIUFdGK1m5kaSr7HjWtRmIyt4Q1NbkPedzdl2lV2mckEONl-U7oQ==]
  • ACS Publications. "Late-Stage Functionalization Strategies of 1,2,3-Triazoles: A Post-Click Approach in Organic Synthesis". ACS.org. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGm4578bv2kajQDVNNP8Giqlz_mz6dEk0zz75X7qdYEGYrzKjYwcQ3kT0YHhmlLsYUKDZDBDcZp6hG0y0v1MQ-rCyH6xUNh-hK_-KoxjT5wRKGFhHLviruqy5FyK9Hh1L4VWWnZwsTPrrsslg==]

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Comparative

A Comparative Guide to the Synthesis of 3-chloro-5-propyl-1H-1,2,4-triazole for Research and Development

For researchers and professionals in drug development, the efficient and reliable synthesis of novel heterocyclic compounds is a cornerstone of innovation. The 1,2,4-triazole scaffold is a privileged structure in medicin...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development, the efficient and reliable synthesis of novel heterocyclic compounds is a cornerstone of innovation. The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, and its substituted derivatives are of significant interest. This guide provides an in-depth comparative study of two plausible synthetic routes to 3-chloro-5-propyl-1H-1,2,4-triazole, a target molecule with potential applications in pharmaceutical research. The following routes are proposed based on established principles of 1,2,4-triazole chemistry, offering a critical analysis of their respective merits and challenges to inform your synthetic strategy.

Introduction to the Target Molecule

3-chloro-5-propyl-1H-1,2,4-triazole features a desirable combination of a reactive chloro-substituent, which can be readily displaced for further functionalization, and a lipophilic propyl group. The lack of a directly published synthesis for this specific molecule necessitates a logical design of synthetic pathways. This guide will compare two primary strategies: the chlorination of a triazolone precursor (Route 1) and the oxidative chlorination of a triazole-thiol intermediate (Route 2).

Route 1: Synthesis via a 3-propyl-1H-1,2,4-triazol-5-one Intermediate

This route involves the initial construction of the 1,2,4-triazole ring with a propyl substituent and a hydroxyl group (in its tautomeric oxo form), followed by a chlorination step. This approach is attractive due to the common availability of the starting materials.

Logical Framework and Experimental Causality

The core of this strategy lies in the robust and well-established cyclization reaction to form the triazolone ring. The subsequent chlorination of the heterocyclic ketone is a standard transformation, though conditions need to be carefully controlled to avoid side reactions.

cluster_0 Route 1: Via 3-propyl-1H-1,2,4-triazol-5-one Butyric acid Butyric acid Butyryl hydrazide Butyryl hydrazide Butyric acid->Butyryl hydrazide Hydrazine hydrate Reflux 1-(Butyryl)semicarbazide 1-(Butyryl)semicarbazide Butyryl hydrazide->1-(Butyryl)semicarbazide Urea Heat 3-propyl-1H-1,2,4-triazol-5-one 3-propyl-1H-1,2,4-triazol-5-one 1-(Butyryl)semicarbazide->3-propyl-1H-1,2,4-triazol-5-one Alkaline Cyclization 3-chloro-5-propyl-1H-1,2,4-triazole 3-chloro-5-propyl-1H-1,2,4-triazole 3-propyl-1H-1,2,4-triazol-5-one->3-chloro-5-propyl-1H-1,2,4-triazole POCl3/PCl5 Heat

Caption: Synthetic pathway for Route 1.

Experimental Protocols

Step 1: Synthesis of 3-propyl-1H-1,2,4-triazol-5-one

This step is analogous to the synthesis of other 3-alkyl-1,2,4-triazol-5-ones.[1][2]

  • Preparation of Butyryl Hydrazide: A mixture of butyric acid and an excess of hydrazine hydrate is refluxed for 4-6 hours. The excess hydrazine and water are removed under reduced pressure to yield crude butyryl hydrazide.

  • Formation of 1-(Butyryl)semicarbazide: The crude butyryl hydrazide is heated with urea at 110-120 °C for 3-4 hours. The molten mixture is then cooled and triturated with water to give the solid 1-(butyryl)semicarbazide, which is filtered and dried.

  • Cyclization to 3-propyl-1H-1,2,4-triazol-5-one: The 1-(butyryl)semicarbazide is dissolved in an aqueous solution of sodium hydroxide (e.g., 2 M) and refluxed for 4-6 hours. After cooling, the solution is acidified with a mineral acid (e.g., HCl) to a pH of approximately 5-6. The precipitated product, 3-propyl-1H-1,2,4-triazol-5-one, is filtered, washed with cold water, and dried.

Step 2: Chlorination of 3-propyl-1H-1,2,4-triazol-5-one

This transformation is based on established methods for the chlorination of heterocyclic ketones.[3][4][5][6][7]

  • A mixture of 3-propyl-1H-1,2,4-triazol-5-one, phosphorus oxychloride (POCl₃, ~5 equivalents), and a catalytic amount of phosphorus pentachloride (PCl₅, ~0.2 equivalents) is carefully heated to reflux (around 110 °C) for 4-8 hours under a fume hood.

  • The reaction mixture is cooled to room temperature and slowly poured onto crushed ice with vigorous stirring.

  • The aqueous mixture is neutralized with a base (e.g., sodium bicarbonate or sodium hydroxide solution) to a pH of 7-8.

  • The product is extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization to yield 3-chloro-5-propyl-1H-1,2,4-triazole.

Route 2: Synthesis via a 3-propyl-1H-1,2,4-triazole-5-thiol Intermediate

This alternative route involves the formation of a triazole-thiol, which is then subjected to oxidative chlorination. This pathway can be advantageous if the triazolone precursor in Route 1 is difficult to synthesize or if the chlorination step proves to be low-yielding.

Logical Framework and Experimental Causality

The synthesis of 3,5-disubstituted 1,2,4-triazole-3-thiones is a well-documented and high-yielding process. The subsequent oxidative chlorination directly converts the thiol group to a chloro group, although this step can sometimes lead to ring cleavage if not performed under carefully controlled conditions.

cluster_1 Route 2: Via 3-propyl-1H-1,2,4-triazole-5-thiol Butyric acid Butyric acid Butyryl hydrazide Butyryl hydrazide Butyric acid->Butyryl hydrazide Hydrazine hydrate Reflux Potassium dithiocarbazinate Potassium dithiocarbazinate Butyryl hydrazide->Potassium dithiocarbazinate CS2, KOH Stir 3-propyl-1H-1,2,4-triazole-5-thiol 3-propyl-1H-1,2,4-triazole-5-thiol Potassium dithiocarbazinate->3-propyl-1H-1,2,4-triazole-5-thiol Hydrazine hydrate Reflux 3-chloro-5-propyl-1H-1,2,4-triazole 3-chloro-5-propyl-1H-1,2,4-triazole 3-propyl-1H-1,2,4-triazole-5-thiol->3-chloro-5-propyl-1H-1,2,4-triazole Chlorine gas Aqueous media

Caption: Synthetic pathway for Route 2.

Experimental Protocols

Step 1: Synthesis of 3-propyl-1H-1,2,4-triazole-5-thiol

This procedure is based on common methods for the synthesis of 3-substituted-1,2,4-triazole-5-thiols.[2][8][9][10][11]

  • Preparation of Butyryl Hydrazide: This is prepared as described in Route 1.

  • Formation of Potassium Dithiocarbazinate: To a stirred solution of potassium hydroxide in ethanol, carbon disulfide is added dropwise at a low temperature (0-5 °C). Butyryl hydrazide is then added portion-wise, and the mixture is stirred for 10-12 hours at room temperature. The precipitated potassium dithiocarbazinate is filtered, washed with cold ethanol, and dried.

  • Cyclization to 3-propyl-1H-1,2,4-triazole-5-thiol: The potassium dithiocarbazinate is refluxed with hydrazine hydrate for 4-6 hours. The reaction mixture is then cooled and acidified with a mineral acid (e.g., HCl) to a pH of 5-6. The precipitated 3-propyl-1H-1,2,4-triazole-5-thiol is filtered, washed with water, and recrystallized from a suitable solvent like ethanol.

Step 2: Oxidative Chlorination of 3-propyl-1H-1,2,4-triazole-5-thiol

This step is a critical transformation that requires careful control of reaction conditions to favor the desired product over ring-opened byproducts.[12]

  • 3-propyl-1H-1,2,4-triazole-5-thiol is suspended in an aqueous solution (e.g., water or dilute HCl).

  • The suspension is cooled to 0-5 °C, and chlorine gas is bubbled through the mixture with vigorous stirring. The reaction is monitored by a suitable method (e.g., TLC or LC-MS).

  • Once the starting material is consumed, the excess chlorine is removed by purging with nitrogen.

  • The reaction mixture is neutralized with a base (e.g., sodium bicarbonate solution).

  • The product is extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with a solution of sodium thiosulfate to remove any residual oxidizing agents, followed by a brine wash.

  • The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated.

  • The crude product is purified by column chromatography to afford 3-chloro-5-propyl-1H-1,2,4-triazole.

Comparative Analysis

FeatureRoute 1 (via Triazolone)Route 2 (via Triazole-thiol)
Starting Materials Butyric acid, hydrazine, ureaButyric acid, hydrazine, carbon disulfide, potassium hydroxide
Number of Steps 2 main synthetic steps2 main synthetic steps
Key Intermediates 3-propyl-1H-1,2,4-triazol-5-one3-propyl-1H-1,2,4-triazole-5-thiol
Reagents & Conditions Uses POCl₃/PCl₅, which are corrosive and moisture-sensitive. High temperatures are required.Uses carbon disulfide (toxic, flammable) and chlorine gas (highly toxic and corrosive). Requires careful temperature control.
Potential Yield Generally moderate to good yields for both steps.The cyclization to the triazole-thiol is often high-yielding. The oxidative chlorination yield can be variable.
Purification Standard purification techniques (crystallization, chromatography).May require additional washing steps to remove oxidizing agents.
Safety & Handling POCl₃ and PCl₅ require careful handling in a fume hood.Carbon disulfide and chlorine gas are highly hazardous and require specialized handling procedures.
Scalability The use of POCl₃ can be challenging on a large scale due to its reactivity and the exothermic nature of quenching.The use of chlorine gas can be difficult to manage on a large scale without specialized equipment.
Advantages More straightforward reagents for the final step. Avoids the use of highly toxic chlorine gas.The triazole-thiol intermediate is often easily prepared in high yield.
Disadvantages Chlorination with POCl₃ can sometimes lead to side products and may require optimization.Oxidative chlorination can lead to ring cleavage and other byproducts if not carefully controlled.

Conclusion and Recommendations

Both proposed routes offer viable pathways to the target molecule, 3-chloro-5-propyl-1H-1,2,4-triazole.

Route 1 is recommended for initial laboratory-scale synthesis due to the more manageable, albeit still hazardous, reagents in the chlorination step. The overall procedure is robust and relies on well-understood transformations.

Route 2 may be advantageous if Route 1 provides low yields in the chlorination step or if the triazolone intermediate is problematic. However, the use of carbon disulfide and chlorine gas necessitates stringent safety precautions and may be less amenable to standard laboratory setups.

Ultimately, the choice of synthetic route will depend on the specific capabilities of the laboratory, the scale of the synthesis, and the outcome of initial exploratory experiments. It is strongly advised that both routes be initially investigated on a small scale to determine the optimal conditions and overall efficiency for producing 3-chloro-5-propyl-1H-1,2,4-triazole for your research needs.

References

  • What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF? (2013). ResearchGate. [Link]

  • POCl3 -PCl5 mixture: A robust chlorinating agent. Academia.edu. [Link]

  • Triazoles. Part XI. Synthesis of 1,2,4-triazole-3-sulphonic acids by oxidation of 1,2,4-triazoline-3-thiones. Journal of the Chemical Society C: Organic. [Link]

  • Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. (2025). PMC. [Link]

  • Synthesis and Characterization of Some New Heterocyclic Compounds Derived from Thiosemicarbazide (A Response Surface Methodology Approach). (2022). ResearchGate. [Link]

  • Synthesis, Characterization and Antibacterial Activity of some Novel Thiosemicarbazides, 1,2,4-Triazol-3-thiols and their S-substituted Derivatives. (2012). PMC. [Link]

  • Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. (2014). MDPI. [Link]

  • Synthesis and evaluation of 1,2,4-triazole derivatives as antimicrobial, antifungal and anthelmintic agents. (2014). ResearchGate. [Link]

  • Synthesis of 1,2,4-Triazoles via Oxidative Heterocyclization: Selective C–N Bond Over C–S Bond Formation. (2015). The Journal of Organic Chemistry. [Link]

  • Synthesis and Applications of 3-nitro-1,2,4-triazol-5-one based Hybrid Energetic Compositions. (2019). ResearchGate. [Link]

  • Development of a New and Efficient Synthesis Method of 1,2,4-Triazole-5- Thione Derivatives. (2012). DergiPark. [Link]

  • NEW DERIVATIVES OF 3-[(4-PHENYL-5-OXO-1,2,4-TRIAZOLIN-1-YL)- METHYL]. (2006). HETEROCYCLES. [Link]

  • METHOD FOR PRODUCING 3-NITRO-1,2,4-TRIAZOL-5-ONE (NTO). (1994). Patent 0585235. [Link]

  • A review on synthetic procedures and applications of phosphorus oxychloride (POCl 3 ) in the last biennial period (2018–19). (2020). ResearchGate. [Link]

  • POCl -PCl mixture: A robust chlorinating agent. (2020). Indian Chemical Society. [Link]

  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl 3. (2012). MDPI. [Link]

  • Assay of the Insensitive High Explosive 3-Nitro-1,2,4-triazol-5-one (NTO) by Acid-Base Titration. (2012). SciSpace. [Link]

  • Synthesis of 1,2,4-Triazoles via Oxidative Heterocyclization: Selective C-N Bond Over C-S Bond Formation. (2015). Organic Chemistry Portal. [Link]

  • The chemistry of mercapto- and thione- substituted 1,2,4-triazoles and their utility in heterocyclic synthesis. (2007). Semantic Scholar. [Link]

Sources

Validation

Halogenated vs. Non-Halogenated Triazoles in Drug Discovery: A Comparative Guide to 3-Chloro-5-propyl-1H-1,2,4-triazole

1,2,4-Triazoles are foundational to modern medicinal chemistry, serving as critical pharmacophores in antifungal, anticancer, and antiviral therapeutics due to their unique physicochemical attributes and hydrogen-bonding...

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Author: BenchChem Technical Support Team. Date: April 2026

1,2,4-Triazoles are foundational to modern medicinal chemistry, serving as critical pharmacophores in antifungal, anticancer, and antiviral therapeutics due to their unique physicochemical attributes and hydrogen-bonding capabilities1[1]. However, the native, non-halogenated 1,2,4-triazole ring often suffers from rapid oxidative metabolism and suboptimal lipophilicity.

The strategic functionalization of this core—specifically through halogenation at the C3 position and alkylation at the C5 position—yields highly optimized derivatives like 3-chloro-5-propyl-1H-1,2,4-triazole . This guide provides an objective, data-driven comparison between this halogenated scaffold and its non-halogenated counterparts, focusing on the mechanistic causality behind its superior performance in drug discovery workflows.

Mechanistic Causality: The Impact of Halogenation

To understand why 3-chloro-5-propyl-1H-1,2,4-triazole outperforms standard 1,2,4-triazoles, we must analyze the molecular physics introduced by the chlorine atom:

  • Halogen Bonding (XB) and the σ -Hole: Unlike traditional hydrogen bonding, halogen atoms (Cl, Br, I) exhibit an anisotropic electron distribution. The equatorial region is electron-rich, while the distal pole along the C-X bond axis features a localized region of positive electrostatic potential known as the σ -hole. This allows the chlorine atom to act as a highly directional Lewis acid, forming strong non-covalent interactions with electron-rich donors (e.g., protein backbone carbonyls)2[2].

  • Metabolic Shielding: The C-H bond in non-halogenated triazoles is highly susceptible to Cytochrome P450 (CYP)-mediated oxidative metabolism. Replacing this oxidizable C-H bond with a robust C-Cl bond significantly enhances the biological half-life of the molecule by increasing its metabolic stability3[3].

  • Synergistic Lipophilicity: Modern studies show that halogens not only improve target affinity but also enhance membrane permeability 4[4]. The combination of the C3-chlorine and the C5-propyl chain optimally tunes the LogP, driving passive cellular uptake.

SAR_Logic Base Non-Halogenated 1,2,4-Triazole Propyl C5-Propyl Addition (Steric Bulk) Base->Propyl Lipophilicity Chloro C3-Chlorination (Halogenation) Base->Chloro Electrophilicity Target 3-Chloro-5-propyl- 1H-1,2,4-triazole Propyl->Target Chloro->Target Lipo Increased LogP & Permeability Metab CYP450 Shielding (Metabolic Stability) Bind Halogen Bonding (σ-hole interaction) Target->Lipo Target->Metab Target->Bind

Structure-Activity Relationship (SAR) logic for the optimization of 1,2,4-triazoles.

Quantitative Data Presentation

The table below summarizes the theoretical and experimentally derived physicochemical differences between the halogenated target and its non-halogenated analog.

PropertyNon-Halogenated (e.g., 3-propyl-1H-1,2,4-triazole)Halogenated (3-chloro-5-propyl-1H-1,2,4-triazole)Mechanistic Impact
LogP (Lipophilicity) ~0.8 - 1.2~1.8 - 2.2The chlorine atom increases lipophilicity, enhancing passive membrane permeability without violating Lipinski's rules.
Metabolic Half-Life (HLM) Short (< 30 min)Prolonged (> 60 min)The C-Cl bond resists CYP450-mediated oxidation compared to the highly labile C-H bond.
Binding Affinity (Kd) Baseline (Hydrogen bonding only)Enhanced (up to 10-fold tighter)Chlorine introduces a σ -hole, enabling highly directional halogen bonding with Lewis bases in the target pocket.
pKa (Triazole NH) ~10.0~8.5The electron-withdrawing nature of chlorine lowers the pKa, fundamentally altering the ionization state at physiological pH.

Self-Validating Experimental Protocols

To objectively verify the superiority of 3-chloro-5-propyl-1H-1,2,4-triazole, researchers must employ rigorous, self-validating assay systems. Below are the standard methodologies used to evaluate these compounds.

Protocol A: In Vitro Metabolic Stability (Human Liver Microsomes)

Rationale: This assay quantifies the resistance of the C-Cl bond to CYP450 oxidation compared to the C-H bond of the non-halogenated variant.

  • Compound Preparation: Prepare a 1 µM solution of the triazole compound in 100 mM potassium phosphate buffer (pH 7.4).

  • Microsome Addition: Add Human Liver Microsomes (HLM) to achieve a final protein concentration of 0.5 mg/mL. Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the enzymatic reaction by adding NADPH to a final concentration of 1 mM.

    • Self-Validation Check: Run a parallel Minus-NADPH Control . Because NADPH is the obligate cofactor for CYP450 enzymes, this control isolates true enzymatic metabolism from chemical instability or non-specific protein binding.

  • Time-Course Sampling: Extract 50 µL aliquots at 0, 15, 30, and 60 minutes.

  • Quenching: Immediately dispense each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard.

    • Causality: Cold acetonitrile rapidly denatures the microsomal enzymes, halting the reaction instantly, while simultaneously precipitating proteins to prepare a clean sample for LC-MS/MS.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes and analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance ( CLint​ ).

Workflow Step1 1. Compound Preparation (1 µM Triazole in Buffer) Step2 2. HLM Addition (0.5 mg/mL Microsomes) Step1->Step2 Step3 3. Reaction Initiation (Add 1 mM NADPH) Step2->Step3 Step4 4. Time-Course Sampling (0, 15, 30, 60 min) Step3->Step4 Control Self-Validation: Minus-NADPH Control Step3->Control Parallel Incubation Step5 5. Quenching (Cold Acetonitrile + IS) Step4->Step5 Step6 6. LC-MS/MS Analysis (Calculate Clearance) Step5->Step6

Step-by-step workflow for the self-validating Microsomal Stability Assay.

Protocol B: Surface Plasmon Resonance (SPR) for Halogen Bond Evaluation

Rationale: To isolate and quantify the kinetic contribution of the halogen bond ( σ -hole interaction) to the target residence time.

  • Immobilization: Covalently attach the target protein to a CM5 sensor chip via standard amine coupling.

  • Analyte Injection: Inject serial dilutions (ranging from 0.1 µM to 10 µM) of both the halogenated and non-halogenated triazoles over the sensor surface at a flow rate of 30 µL/min.

  • Kinetic Measurement: Record the association phase ( kon​ ) for 120 seconds and the dissociation phase ( koff​ ) for 300 seconds using running buffer.

  • Self-Validation via Mutagenesis: To definitively prove that the increased affinity is due to halogen bonding (and not just non-specific lipophilic interactions), repeat the SPR assay using a mutant target protein where the specific Lewis base residue (e.g., a backbone carbonyl or methionine sulfur) is mutated to a non-interacting aliphatic residue. A disproportionate drop in affinity for the halogenated triazole confirms the presence of the halogen bond.

References

  • Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology Source: ACS Publications URL
  • Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties Source: Frontiers URL
  • Halogen Bonding: A New Frontier in Medicinal Chemistry Source: ResearchGate URL
  • Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application Source: PubMed URL

Sources

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Retrosynthesis Analysis

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Method

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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